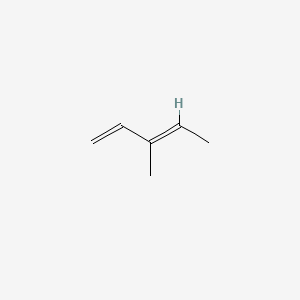

4-己烯-3-酮

描述

4-Hexen-3-one is a compound that is part of a larger family of organic molecules with various functional groups and structural features. While the specific compound 4-Hexen-3-one is not directly synthesized or analyzed in the provided papers, there are related compounds and methodologies that can give insights into its properties and potential synthesis routes. For instance, the synthesis of hexakis(4-functionalized-phenyl)benzenes and related compounds involves cobalt-catalyzed cyclotrimerization and Sonogashira coupling reactions, which could be relevant for constructing similar molecular frameworks .

Synthesis Analysis

The synthesis of compounds structurally related to 4-Hexen-3-one involves multi-step reactions and various catalytic processes. For example, the synthesis of a novel crystalline compound with a triazole-thione structure was achieved through a sequence of reactions, highlighting the complexity and precision required in organic synthesis . Similarly, the synthesis of 2-Hydroxy-3-methyl-2-hexen-4-olid, a substance used in food flavoring, demonstrates the isomerization of a CC bond as a key step, which could be analogous to transformations needed for 4-Hexen-3-one .

Molecular Structure Analysis

The molecular structure of compounds related to 4-Hexen-3-one can be elucidated using techniques such as X-ray crystallography, as seen in the study of host molecules for guest-inclusion networks . Additionally, the structure of a thione tautomer was confirmed by X-ray single crystal measurement, indicating the importance of structural analysis in understanding the properties of these molecules .

Chemical Reactions Analysis

The chemical reactivity of molecules similar to 4-Hexen-3-one can be inferred from studies on photoisomerization and bromination reactions. For instance, the photochemistry of 5-hexen-2-one, a compound with a similar structure, was investigated, revealing its stability towards photolysis and the formation of isomers . Regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones and related compounds further illustrates the types of chemical reactions that such molecules can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of molecules in the same family as 4-Hexen-3-one can be characterized using a variety of analytical techniques. The study of copolymers of 4-methyl-1-penten-3-one and (S)-4-methyl-1-hexen-3-one, for example, utilized NMR spectroscopy to determine composition and investigated the intrinsic viscosity and molecular weight of the polymers . The unimolecular chemistry of the 4-hexen-3-one radical cation was explored, shedding light on fragmentation patterns and reaction mechanisms .

科学研究应用

动力学和大气化学

- 臭氧化机理:4-己烯-3-酮与臭氧的反应涉及臭氧化,主要产生醛类,这会显著影响二次有机气溶胶(SOA)的形成,并对大气产生重要影响。研究发现,4-己烯-3-酮与臭氧反应时的大气寿命约为 6.9 小时(Li 等人,2020 年)。

- 与氯原子的反应:动力学研究表明,4-己烯-3-酮与氯原子反应速率随温度而异,表明其在大气中的反应活性在不同的环境条件下可能很重要(Vijayakumar 等人,2017 年)。

反应动力学和机理

- OH 自由基和氯原子反应:一项专注于 4-己烯-3-酮与羟基自由基和氯原子的反应动力学的研究,深入了解了其在大气中的降解。研究发现,4-己烯-3-酮等不饱和酮对这些自由基的反应性很大,影响了它们的大气寿命和行为(Blanco 等人,2012 年)。

催化氧化和选择性

- 负载型金-钯纳米颗粒:对含有包括 4-己烯-3-酮在内的多个官能团的分子进行氧化研究表明,催化剂组成和反应条件可以被操纵以选择性氧化某些官能团,从而影响形成的产物的总收率和类型(Alshammari 等人,2013 年)。

聚合研究

- 相关化合物的聚合:虽然不直接涉及 4-己烯-3-酮,但使用特定催化剂对 1-己烯等化合物的聚合进行的研究可以深入了解相关不饱和酮的潜在聚合行为(Saito 等人,2000 年)。

大气化学和环境影响

- 气相反应:对与 4-己烯-3-酮相关的化合物的反应,例如各种己烯醇与臭氧的气相反应的研究,揭示了它们的反应性和潜在的环境影响。这些研究有助于了解不饱和酮的大气归宿(Lin 等人,2016 年)。

安全和危害

4-Hexen-3-one is classified as a flammable liquid and vapor. It is harmful if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .

作用机制

Target of Action

4-Hexen-3-one is an unsaturated aldehyde . It is reported to occur in strawberry fruit, essential oil of Ruta graveolens, and Holigarna grahamii leaves

Mode of Action

For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . The oxygen in these molecules acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Action Environment

The action, efficacy, and stability of 4-Hexen-3-one can be influenced by various environmental factors. For instance, it should be used only outdoors or in a well-ventilated area . It is also flammable and can be ignited under almost all ambient temperature conditions . Therefore, care should be taken when handling and storing 4-Hexen-3-one to ensure its stability and safety.

生化分析

Biochemical Properties

It has been found to inhibit the growth of Helicobacter pylori, a bacterium associated with various gastrointestinal diseases . This suggests that 4-Hexen-3-one may interact with certain enzymes or proteins within these bacteria, affecting their biochemical reactions .

Cellular Effects

In terms of cellular effects, 4-Hexen-3-one has been shown to attenuate the urease activities of Helicobacter pylori . Urease is an enzyme that plays a crucial role in the survival of this bacterium in the stomach. By inhibiting this enzyme, 4-Hexen-3-one could potentially disrupt the cellular processes of these bacteria .

Molecular Mechanism

Its inhibitory effect on the urease activity of Helicobacter pylori suggests that it may bind to this enzyme, thereby preventing it from functioning properly .

属性

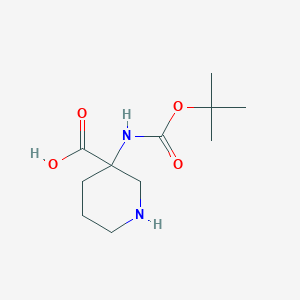

IUPAC Name |

(E)-hex-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWIGMWODIRUJM-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90885909 | |

| Record name | 4-Hexen-3-one, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; pugent, acrid, metallic odour | |

| Record name | 4-Hexen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1057/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in oil, Miscible at room temperature (in ethanol) | |

| Record name | 4-Hexen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1057/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.855-0.861 | |

| Record name | 4-Hexen-3-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1057/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

50396-87-7, 2497-21-4 | |

| Record name | (4E)-4-Hexen-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50396-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050396877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexen-3-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexen-3-one, (4E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hexen-3-one, (4E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90885909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-4-en-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.893 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4-Hexen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HEXEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/287565SV8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hexen-3-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035239 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 4-Hexen-3-one is an α,β-unsaturated ketone. Its molecular formula is C6H10O, and its molecular weight is 98.14 g/mol. Spectroscopic data, including 1H and 13C NMR chemical shifts, can be found in the literature. [, ]

A: The double bond in 4-hexen-3-one can undergo various reactions, including addition reactions. Studies have shown its reactivity towards addition of hydroxyl radicals and chlorine atoms. [] Computational calculations have been performed to understand the mechanisms of these reactions. []

A: The gas phase reaction of chlorine atoms with 4-hexen-3-one has been investigated experimentally. [] The temperature-dependent rate coefficients were determined using relative rate methods, and the Arrhenius expression was derived. [] The reaction mechanism and atmospheric implications are discussed in the study. []

A: Yes, the kinetics of the reaction between 4-hexen-3-one and hydroxyl radicals has been studied at atmospheric pressure and 298 K. [] The rate coefficient was determined using a relative kinetic technique in a photoreactor, with FTIR spectroscopy used to monitor the decay of reactants. []

A: Based on the measured rate coefficient for the reaction with hydroxyl radicals, the estimated tropospheric lifetime of 4-hexen-3-one is between 2 and 3 hours. []

A: Yes, computational calculations using Canonical Variational Transition state theory (CVT) with Small Curvature Tunneling (SCT) have been performed to investigate the reaction of chlorine atoms with 4-hexen-3-one. [] This study employed the CCSD(T)/6-31+G(d,p)//MP2/6-311++G(d,p) level of theory to explore the reaction over a temperature range of 275–400 K. []

A: Mass spectrometry studies have shown that ionized 4-hexen-3-one fragments by losing CH3, CO, C2H4, and C2H5. The dominant fragmentation pathway for metastable molecular ions involves the loss of CH3 via a cyclized enol cation intermediate. [] Deuterium labeling experiments were used to elucidate the reaction mechanisms. []

A: Yes, 4-hexen-3-one can be used as a building block in organic synthesis. For example, it can be converted to 2,3,5-trisubstituted furans via phosphoniosilylation in the presence of various aldehydes. []

A: While 4-hexen-3-one itself is not a catalyst, its hydrogenation has been explored in the context of catalytic transfer hydrogenation reactions. Ferrocenylimidazolium salts have shown catalytic activity for the selective reduction of the C=C bond in 4-hexen-3-one, yielding the saturated ketone. []

A: Yes, 4-hexen-3-one is a naturally occurring compound. It has been identified as a component of the defensive secretions of certain harvestmen species, specifically Leiobunum nigripalpi. [, ]

A: Yes, the catalytic dehydration of 4-hydroxy-3-hexanone to 4-hexen-3-one has been investigated using HZSM-5 zeolite catalysts. [] The study focused on optimizing the reaction conditions in a fixed-bed reactor to achieve high conversion and selectivity. [, ]

A: The research indicated that HZSM-5 zeolite exhibits significant catalytic activity for this dehydration reaction. [] High conversions of 4-hydroxy-3-hexanone (99.2%) and good yields of 4-hexen-3-one (83.5%) were achieved under optimized conditions. []

A: The HZSM-5 zeolite catalyst demonstrated good stability during a 100-hour stability test in a fixed-bed reactor. [] The conversion and yield remained consistent throughout the test, indicating its potential for long-term use. []

A: Yes, the researchers investigated the regeneration of the HZSM-5 catalyst. [] They found that the regenerated catalyst exhibited comparable performance to the fresh catalyst, highlighting its potential for reuse. []

A: Mycobacterium tuberculosis is a significant global health concern, and the emergence of drug-resistant strains necessitates the discovery of new anti-tuberculosis agents. [] The identification of 4-hexen-3-one's activity against this bacterium, including drug-resistant forms, makes it a potential candidate for further investigation and development. []

A: In addition to its anti-mycobacterial activity, 4-hexen-3-one has also exhibited anti-Giardia activity. [] Studies demonstrated its ability to inhibit the growth of Giardia lamblia trophozoites in vitro. [] This finding suggests potential applications for 4-hexen-3-one or its derivatives in addressing giardiasis. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oxypropanoic acid](/img/structure/B3028963.png)

![Methyl 2-(2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene)acetate](/img/structure/B3028966.png)

![6-hydroxy-3-(2-oxochromen-7-yl)oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3028972.png)

![1-Imidazo[1,2-b]pyridazin-3-ylethanone](/img/structure/B3028984.png)